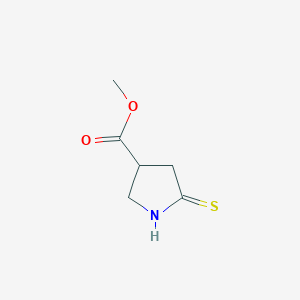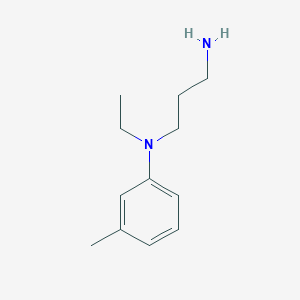
2-Iodo-N,4-dimethylaniline
Vue d'ensemble
Description
2-Iodo-N,4-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by iodine and methyl groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Mécanisme D'action
Target of Action
2-Iodo-N,4-dimethylaniline is an organic compound that is primarily used in the field of organic synthesis . The primary targets of this compound are other organic substrates to which it attaches the dimethylanilinyl group .
Mode of Action
The compound interacts with its targets through a process known as iodination . In this process, the compound attaches an iodine atom to the target substrate, thereby modifying its chemical structure . This interaction results in the formation of new compounds with different properties .
Biochemical Pathways
It is known that the compound is used in the synthesis of various iodinated compounds, such as aryl iodides, iodoarenes, and iodoanilines . These compounds can participate in various biochemical reactions, potentially affecting multiple pathways.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific compounds it helps synthesize. For instance, the compound is known to participate in the synthesis of various iodinated compounds . These compounds can have a wide range of effects at the molecular and cellular level, depending on their specific chemical structures and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C to maintain its stability . Furthermore, the compound’s reactivity and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
Analyse Biochimique
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to the presence of the iodine atom, which can be replaced by other groups in substitution reactions
Cellular Effects
It is known that iodinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that iodinated compounds can bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that iodinated compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that iodinated compounds can have threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
It is known that iodinated compounds can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that iodinated compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that iodinated compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodo-N,4-dimethylaniline can be synthesized through the iodination of N,4-dimethylaniline. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent under controlled conditions. The process can be represented by the following reaction: [ \text{C}_6\text{H}_5\text{N(CH}_3\text{)}_2 + \text{I}_2 \rightarrow \text{IC}_6\text{H}_4\text{N(CH}_3\text{)}_2 + \text{HI} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-N,4-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2-Iodo-N,4-dimethylaniline has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: Investigated for its potential use in the development of new drugs.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Chemical Biology: Employed in the study of biological processes and the development of biochemical assays.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaniline: A precursor to 2-Iodo-N,4-dimethylaniline, known for its use in dye synthesis.
4-Iodo-N,N-dimethylaniline: A closely related compound with similar chemical properties.
4-Bromo-N,N-dimethylaniline: Another halogenated derivative with comparable reactivity.
Propriétés
IUPAC Name |
2-iodo-N,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFODDFFAVZUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


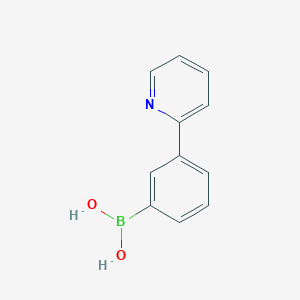
![4-[(tert-Butyldimethylsilyl)oxy]benzoic acid](/img/structure/B3156711.png)
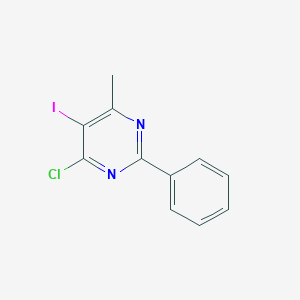
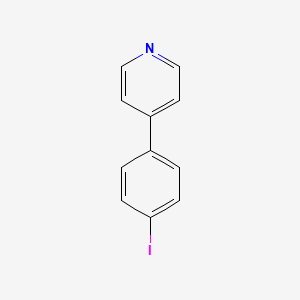
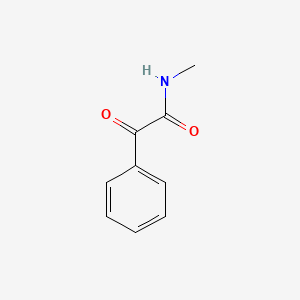
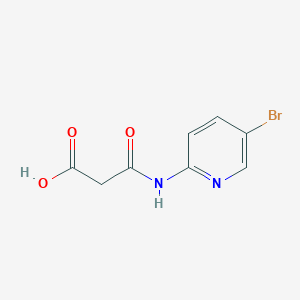

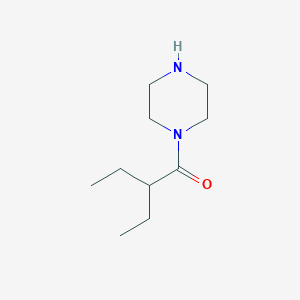
![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate](/img/structure/B3156745.png)
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)
